molecular formula C6H8O4 B1356192 (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one CAS No. 252006-38-5

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

Cat. No.: B1356192
CAS No.: 252006-38-5
M. Wt: 144.12 g/mol
InChI Key: WNKYVCKDIDTELO-NJXYFUOMSA-N
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Description

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is a chemical compound known for its unique structure and properties This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom

Mechanism of Action

Target of Action

The primary target of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, also known as (2R,6R)-hydroxynorketamine [(2R,6R)-HNK], is the Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .

Mode of Action

(2R,6R)-HNK interacts with its target, BDNF, by inducing its release . This release is activity-dependent and requires L-type voltage-dependent Ca2+ channels (VDCCs) . The antidepressant actions of (2R,6R)-HNK are blocked when the activity-dependent release of BDNF is inhibited .

Biochemical Pathways

The released BDNF activates the TrkB and mTORC1 signaling pathways . These pathways increase synaptic function in the medial prefrontal cortex (mPFC), which is a key region for the actions of (2R,6R)-HNK . The antidepressant effects of (2R,6R)-HNK are blocked when these downstream signaling pathways are inhibited .

Pharmacokinetics

Related compounds such as (6r,s)-folinic acid have been shown to have rapid clearance, long mean residence time, and moderate bioavailability . These properties may also apply to this compound, but further studies are needed to confirm this.

Result of Action

The activation of the TrkB and mTORC1 signaling pathways by (2R,6R)-HNK leads to increased synaptic function in the mPFC . This results in rapid and long-lasting antidepressant effects . These effects are observed in behavioral tests, indicating the potential use of this metabolite for the treatment of Major Depressive Disorder (MDD) .

Action Environment

It is known that the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one typically involves the use of starting materials such as sugars or sugar derivatives. One common method involves the oxidation of glucose or other hexoses under controlled conditions to form the desired pyranone structure. The reaction conditions often include the use of mild oxidizing agents and specific catalysts to ensure the selective formation of the (6R) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, can also be explored to achieve more sustainable and environmentally friendly production methods.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at strategic positions. This configuration imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYVCKDIDTELO-NJXYFUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(OC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C(O[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573215
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252006-38-5
Record name 3,4-dideoxyglucosone-3-ene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dideoxyglucosone-3-ene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573215
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Record name 3,4-Dideoxyglucosone-3-ene
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